Sauchinone

Description

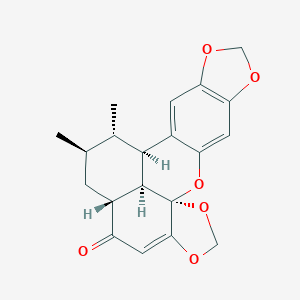

Structure

3D Structure

Properties

IUPAC Name |

(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJIWUFFXGFHH-WPAOEJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318550 | |

| Record name | Sauchinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177931-17-8 | |

| Record name | Sauchinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sauchinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Sauchinone

Abstract: Sauchinone, a lignan isolated from the roots of Saururus chinensis, has demonstrated a wide spectrum of pharmacological properties, positioning it as a compound of significant interest for drug development. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its hepatoprotective, anti-inflammatory, anticancer, and neuroprotective effects. The document elucidates the underlying molecular mechanisms, primarily involving the modulation of key signaling pathways such as NF-κB, Nrf2, MAPK, and AMPK. Quantitative data from various preclinical studies are systematically presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Visual diagrams of critical signaling pathways are rendered using Graphviz to offer a clear conceptual framework of this compound's mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, stemming from its ability to modulate critical cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Hepatoprotective Activity

This compound has shown potent protective effects against various forms of liver injury, including toxicity induced by acetaminophen (APAP), iron overload, and tacrine.[1][2][3][4] Its hepatoprotective mechanisms are largely attributed to its powerful antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][5]

Mechanism of Action:

-

Nrf2/ARE Pathway Activation: this compound promotes the nuclear accumulation of Nrf2.[1][5] This activation is facilitated through two distinct pathways:

-

p38 MAPK Pathway: this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes Nrf2 nuclear translocation.[5]

-

PKCδ-GSK3β Pathway: this compound activates Protein Kinase C-δ (PKCδ), leading to the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK3β). This de-represses Nrf2, enhancing its phosphorylation and subsequent activation.[1][2]

-

-

Induction of Antioxidant Enzymes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase (GCL).[1][2][5] This enzymatic shield confers cytoprotection against oxidative injury and restores hepatic glutathione content.[1][5]

-

AMPK Activation: In models of iron-induced liver injury, this compound activates LKB1-dependent AMP-activated protein kinase (AMPK), which contributes to cell survival and prevents mitochondrial dysfunction.[3]

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in immune cells like macrophages.[6][7] It effectively reduces levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[6][7] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Mechanism of Action:

-

NF-κB Pathway Inhibition: this compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation.[7][9][10] It prevents NF-κB activation by:

-

MAPK Pathway Modulation: this compound modulates MAPK signaling to control inflammation. It has been shown to decrease the phosphorylation of c-Raf, MEK1/2, and ERK1/2, which in turn suppresses NF-κB activation and TNF-α production.[11] In other contexts, it can increase ERK phosphorylation to induce the anti-inflammatory protein HO-1.[6][8] It also attenuates p38 MAPK phosphorylation in neutrophils to reduce their pro-inflammatory activity.[12]

-

HO-1 Induction: Similar to its hepatoprotective role, this compound induces the expression of the anti-inflammatory enzyme HO-1 in macrophages via the ERK pathway.[6][8] The induction of HO-1 is partly responsible for the suppression of pro-inflammatory mediators.[6]

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines, including hepatocellular carcinoma, breast cancer, prostate cancer, and gastric cancer.[9][13][14] Its antitumor activities encompass the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[13][15]

Mechanism of Action:

-

Induction of Apoptosis and Cell Cycle Arrest: this compound triggers apoptosis by activating the JNK/p38 pathway and increasing the activity of caspase-3.[9][13] It also downregulates the anti-apoptotic protein Bcl-2 and cell cycle promoter Cyclin D1.[16][17] In breast and hepatocellular carcinoma cells, it induces cell cycle arrest at the G0/G1 phase.[13][18]

-

AMPK-mTOR Pathway (Hepatocellular Carcinoma): In HCC cells, this compound activates the AMPK pathway.[13] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) and its downstream effectors (S6K1, 4E-BP1), leading to suppressed cell proliferation.[13]

-

Akt-CREB-MMP13 Pathway (Breast Cancer): this compound inhibits the migration and invasion of breast cancer cells by suppressing the Akt-CREB signaling pathway.[9][15] This leads to the reduced expression of matrix metalloproteinase (MMP)-13, an enzyme crucial for cancer cell invasion.[9][15]

-

miR-148a-3p/HER-2 Axis (Breast Cancer): this compound upregulates microRNA-148a-3p, which in turn targets and downregulates the expression of Human Epidermal Growth Factor Receptor 2 (HER-2), a key driver in some breast cancers.[14][18][19] This action inhibits breast cancer progression both in vitro and in vivo.[18][19]

Neuroprotective Activity

This compound exhibits protective effects in neuronal cells, suggesting its potential for treating neurodegenerative diseases and ischemic brain injury.[20][21]

Mechanism of Action:

-

Anti-Apoptotic Effects: In glioma cells, this compound protects against staurosporine-induced apoptosis by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the activity of caspase-3.[20]

-

Protection against Ischemia/Hypoxia: this compound significantly prevents neuronal cell death caused by oxygen-glucose deprivation (OGD).[21] It achieves this by reducing the formation of reactive oxygen and nitrogen species and restoring the activity of endogenous antioxidant enzymes like catalase and superoxide dismutase (SOD).[21]

-

Inhibition of Death Signaling: In a model of myocardial ischemia/reperfusion injury, this compound provided protection by significantly attenuating the phosphorylation of the cell death kinases p38 and JNK.[22]

-

Anti-Amyloidogenesis: this compound has been shown to inhibit amyloidogenesis in cultured astrocytes and microglia by blocking STAT3-mediated NF-κB activation, a pathway associated with neuroinflammation in Alzheimer's disease.[23]

Quantitative Data Summary

The biological effects of this compound have been quantified in numerous studies. The following tables summarize key efficacy data.

Table 1: Hepatoprotective and Antioxidant Activity of this compound

| Activity | Model / Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Attenuation of Liver Injury | Phenylhydrazine-injected mice | EC₅₀ | 10 mg/kg | [3] |

| Cytoprotection | Iron + Arachidonic Acid-treated hepatocytes | EC₅₀ | 1 µM | [3] |

| Cytoprotection | Tacrine-treated Hep G2 cells | EC₅₀ | 74.2 ± 0.9 µM | [4] |

| HO-1 Induction | HepG2 cells | - | Concentration-dependent |[5] |

Table 2: Anti-inflammatory Activity of this compound

| Activity | Model / Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Inhibition of iNOS, TNF-α, COX-2 | LPS-stimulated RAW264.7 cells | IC₅₀ | ≤ 10 µM | [7] |

| Inhibition of NO Production | LPS-stimulated RAW264.7 cells | - | Dose-dependent | [10] |

| Inhibition of TNF-α Production | LPS-stimulated RAW264.7 cells | - | Dose-dependent |[11] |

Table 3: Anticancer Activity of this compound

| Activity | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Proliferation Inhibition | Human HCC cells | Dose-dependent suppression | - | [13] |

| Proliferation Inhibition | MCF-7, Bcap-37 (Breast Cancer) | Significant reduction | 50, 100 µg/mL | [14][18] |

| Apoptosis Induction | MCF-7, Bcap-37 (Breast Cancer) | Remarkable increase | 50, 100 µg/mL | [14][18] |

| Migration & Invasion | MCF-7, Bcap-37 (Breast Cancer) | Significant inhibition | 50, 100 µg/mL |[14] |

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in this compound research.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HepG2, RAW264.7, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins in key signaling pathways.

-

Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-phospho-p38, anti-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production.

-

Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Conclusion

This compound is a pharmacologically active lignan with a remarkable array of biological activities. Its potent hepatoprotective, anti-inflammatory, anticancer, and neuroprotective properties are supported by extensive preclinical evidence. The therapeutic potential of this compound is rooted in its ability to strategically modulate fundamental cellular signaling networks, including the Nrf2 antioxidant response, the NF-κB inflammatory pathway, the AMPK metabolic checkpoint, and various MAPK cascades. The quantitative data and mechanistic insights summarized in this guide underscore the promise of this compound as a lead compound for the development of novel therapeutics for a range of complex diseases. Further investigation, particularly in in vivo models and clinical settings, is warranted to fully realize its therapeutic potential.

References

- 1. Nrf2-mediated liver protection by this compound, an antioxidant lignan, from acetaminophen toxicity through the PKCδ-GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2-mediated liver protection by this compound, an antioxidant lignan, from acetaminophen toxicity through the PKCδ-GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound as a novel AMPK-activating lignan for preventing iron-induced oxidative stress and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of this compound by upregulating heme oxygenase-1 via the P38 MAPK and Nrf2/ARE pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses pro-inflammatory mediators by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-alpha and COX-2 expression by this compound effects on I-kappaBalpha phosphorylation, C/EBP and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Suppresses Pro-inflammatory Mediators by Inducing Heme Oxygenase-1 in RAW264.7 Macrophages [jstage.jst.go.jp]

- 9. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a lignan from Saururus chinensis, suppresses iNOS expression through the inhibition of transactivation activity of RelA of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a lignan from Saururus chinensis, reduces tumor necrosis factor-alpha production through the inhibition of c-raf/MEK1/2/ERK 1/2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a lignan from Saururus chinensis, attenuates neutrophil pro-inflammatory activity and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound exerts anticancer effects by targeting AMPK signaling in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound inhibits breast cancer cell proliferation through regulating microRNA‐148a‐3p/HER‐2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits breast cancer cell proliferation through regulating microRNA-148a-3p/HER-2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, a lignan from Saururus chinensis, inhibits staurosporine-induced apoptosis in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound reduces oxygen-glucose deprivation-evoked neuronal cell death via suppression of intracellular radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective Effect of this compound Against Regional Myocardial Ischemia/Reperfusion Injury: Inhibition of p38 MAPK and JNK Death Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitory effect of ent-Sauchinone on amyloidogenesis via inhibition of STAT3-mediated NF-κB activation in cultured astrocytes and microglial BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Sauchinone's Mechanism of Action in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sauchinone, a lignan isolated from the root of Saururus chinensis, has emerged as a promising natural compound with potent anti-cancer properties. A growing body of preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer types, including breast, hepatocellular, gastric, and colorectal cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, with a focus on its impact on key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Anti-proliferative and Cytotoxic Effects

This compound exhibits significant anti-proliferative and cytotoxic effects in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 97.8 ± 0.58 | [1] |

| Breast Cancer | Bcap-37 | 102.1 ± 2.11 | [1] |

| Breast Cancer | MDA-MB-231 | ~25-50 | [2] |

| Breast Cancer | MTV/TM-011 | ~25-50 | [2] |

| Hepatocellular Carcinoma | Huh-7 | Not explicitly stated, but dose-dependent suppression observed | [3] |

| Hepatocellular Carcinoma | SMMC-7721 | Not explicitly stated, but dose-dependent suppression observed | |

| Gastric Cancer | Not explicitly stated | Not explicitly stated, but dose-dependent suppression observed | |

| Colorectal Cancer | SW480 | Not explicitly stated, but dose-dependent suppression observed | |

| Colorectal Cancer | HCT116 | Not explicitly stated, but dose-dependent suppression observed |

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell migration and invasion.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase. In breast cancer cells (MCF-7 and Bcap-37), treatment with this compound led to a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[1] Similarly, in hepatocellular carcinoma cells (Huh-7), this compound induced G0/G1 phase arrest.[3] This cell cycle blockade prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Induction of Apoptosis

A key mechanism of this compound's anti-cancer efficacy is its ability to induce programmed cell death, or apoptosis. In breast cancer cells, this compound treatment resulted in a remarkable increase in the apoptotic rate.[1] This pro-apoptotic effect is often mediated by the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2. In hepatocellular carcinoma, this compound-induced apoptosis is linked to mitochondrial dysfunction and the activation of the JNK/p38 pathway.[3]

Inhibition of Metastasis: Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated a significant ability to inhibit the migration and invasion of cancer cells. In breast cancer cell lines, treatment with 100 µM this compound markedly inhibited both cell migration and invasion.[1] This effect is, at least in part, due to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-13, which are enzymes that degrade the extracellular matrix, facilitating cancer cell motility.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

The miR-148a-3p/HER-2 Axis in Breast Cancer

In breast cancer, a significant mechanism of this compound's action involves the regulation of the microRNA-148a-3p (miR-148a-3p) and its target, the human epidermal growth factor receptor 2 (HER-2). This compound treatment leads to a significant increase in the expression of miR-148a-3p.[1] In turn, miR-148a-3p directly targets the 3' untranslated region of HER-2 mRNA, leading to the downregulation of HER-2 expression at both the mRNA and protein levels.[1][4] The suppression of the oncogenic HER-2 signaling pathway contributes to the inhibition of breast cancer cell proliferation and survival.

References

- 1. This compound inhibits breast cancer cell proliferation through regulating microRNA‐148a‐3p/HER‐2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anticancer effects by targeting AMPK signaling in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Sauchinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sauchinone, a lignan isolated from Saururus chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from various experimental models. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this compound's mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's anti-inflammatory properties and providing practical information for its investigation.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to selectively modulate MAPK signaling. In LPS-stimulated murine bone marrow neutrophils, this compound decreased the phosphorylation of p38 MAPK, but not ERK1/2 or JNK.[5] However, in other cell types, such as macrophages, this compound has been reported to decrease the phosphorylation of c-Raf-MEK1/2-ERK1/2.[6] This suggests that this compound's effect on MAPK signaling may be cell-type specific.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This compound has been demonstrated to activate the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, leading to increased expression and activity of HO-1.[3][7] The induction of HO-1 by this compound contributes to its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[7] This antioxidant response is a key component of this compound's protective effects against inflammation-induced cellular damage.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Emerging evidence suggests that this compound can inhibit the activation of the NLRP3 inflammasome, although the precise molecular interactions are still under investigation. This inhibition leads to a reduction in the release of IL-1β and IL-18, further contributing to this compound's broad anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | % Inhibition / IC₅₀ | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO Production | 1-30 µM | IC₅₀ ≤ 10 µM | [1][3] |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α Production | 3 µM | ~40% | [3] |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α Production | 30 µM | ~50% | [3] |

| RAW 264.7 | LPS (1 µg/mL) | iNOS Expression | 1 µM | >80% | [3] |

| RAW 264.7 | LPS (1 µg/mL) | COX-2 Expression | 1-30 µM | >90% | [3] |

| Mouse Chondrocytes | IL-1β | NO Production | Not specified | Dose-dependent reduction | [8] |

| Mouse Chondrocytes | IL-1β | PGE₂ Production | Not specified | Dose-dependent reduction | [8] |

| Human OA Chondrocytes | IL-1β | NO Production | Not specified | Significant attenuation | [9] |

| Human OA Chondrocytes | IL-1β | PGE₂ Production | Not specified | Significant attenuation | [9] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Agent | This compound Dose | Endpoint | Result | Reference |

| Mice | Carrageenan | Not specified | Paw Edema | Not specified | [8] |

| Mice | LPS | Not specified | TNF-α levels in BALF | Decreased | [5] |

| Mice | LPS | Not specified | Neutrophil accumulation in lungs | Reduced | [5] |

Note: BALF - Bronchoalveolar Lavage Fluid; LPS - Lipopolysaccharide; NO - Nitric Oxide; TNF-α - Tumor Necrosis Factor-alpha; iNOS - inducible Nitric Oxide Synthase; COX-2 - Cyclooxygenase-2; PGE₂ - Prostaglandin E₂; IL-1β - Interleukin-1 beta; OA - Osteoarthritis.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

4.1.1. Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 24 hours.

4.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reagent: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[10][11][12][13]

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a sodium nitrite standard curve.

4.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Protocol: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][14][15][16][17]

4.1.4. Western Blot Analysis for iNOS and COX-2 Expression

-

Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

4.2.1. Animal Handling and Dosing

-

Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

Grouping: Randomly divide the mice into control and treatment groups.

-

Administration: Administer this compound (at various doses) or the vehicle control (e.g., saline or DMSO) intraperitoneally 30-60 minutes before the carrageenan injection.

4.2.2. Induction and Measurement of Paw Edema

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.[7][18][19][20][21]

-

Carrageenan Injection: Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[7]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]

-

Calculation of Edema and Inhibition:

-

Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Analysis of NF-κB Nuclear Translocation

4.3.1. Western Blot for Cytosolic and Nuclear Fractions

-

Cell Treatment: Treat cells with this compound and/or LPS as described in section 4.1.1.

-

Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic fractions using a nuclear extraction kit or a well-established protocol.[22][23][24]

-

Western Blot: Perform Western blot analysis on both fractions using antibodies against the p65 subunit of NF-κB. Use lamin B1 as a nuclear marker and β-actin or GAPDH as a cytosolic marker to verify the purity of the fractions.[25][26][27][28]

4.3.2. Immunofluorescence Staining

-

Cell Culture on Coverslips: Grow cells on glass coverslips and treat them as described in section 4.1.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100.[29]

-

Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently labeled secondary antibody.[29][30][31][32]

-

Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and visualize the subcellular localization of p65 using a fluorescence or confocal microscope.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and MAPK pathways, activation of the Nrf2/HO-1 pathway, and potential inhibition of the NLRP3 inflammasome, makes it an attractive candidate for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various inflammatory conditions. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-alpha and COX-2 expression by this compound effects on I-kappaBalpha phosphorylation, C/EBP and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apjai-journal.org [apjai-journal.org]

- 3. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by this compound effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a lignan from Saururus chinensis, suppresses iNOS expression through the inhibition of transactivation activity of RelA of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound, a lignan from Saururus chinensis, reduces tumor necrosis factor-alpha production through the inhibition of c-raf/MEK1/2/ERK 1/2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. This compound inhibits IL-1β induced catabolism and hypertrophy in mouse chondrocytes to attenuate osteoarthritis via Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound prevents IL-1β-induced inflammatory response in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. Protocol Griess Test [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]

- 15. novamedline.com [novamedline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]

- 20. google.com [google.com]

- 21. researchgate.net [researchgate.net]

- 22. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Therapeutic Potential of Sauchinone in Osteoarthritis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Osteoarthritis (OA) is a prevalent, debilitating degenerative joint disease characterized by progressive cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on symptomatic relief and lack disease-modifying capabilities. Sauchinone, a bioactive lignan derived from Saururus chinensis, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and chondroprotective properties. This technical guide provides an in-depth analysis of the therapeutic potential of this compound in osteoarthritis, summarizing preclinical data, detailing its mechanisms of action on key signaling pathways, and outlining established experimental protocols for its evaluation.

Introduction

Osteoarthritis affects millions worldwide, imposing a significant socioeconomic burden. The pathology of OA involves a complex interplay of inflammatory and catabolic processes within the joint, leading to the breakdown of the extracellular matrix (ECM) by chondrocytes, the sole cell type in articular cartilage.[1][2] Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), play a central role in initiating and perpetuating this destructive cascade.[3] IL-1β stimulates chondrocytes to produce inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[4][5] This leads to the degradation of essential ECM components like aggrecan and type II collagen (Col II), compromising cartilage integrity.

This compound, an active lignan from the traditional oriental medicine Saururus chinensis, has demonstrated significant pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects.[5][6] Recent research has highlighted its potential as a disease-modifying agent for OA by targeting the fundamental molecular pathways driving cartilage destruction.[4][5] This document synthesizes the current preclinical evidence for this compound's efficacy in OA.

Mechanism of Action

This compound exerts its therapeutic effects in osteoarthritis through a multi-targeted mechanism, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cartilage homeostasis.

Anti-inflammatory and Chondroprotective Effects

The primary mechanism of this compound involves the suppression of inflammatory and catabolic responses in chondrocytes, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[4][6]

-

Inhibition of NF-κB Signaling: NF-κB is a master transcriptional regulator of inflammation and catabolism in OA.[7][8] In healthy chondrocytes, NF-κB is sequestered in the cytoplasm. Upon stimulation by IL-1β, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitor of NF-κB (IκB) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[9] Nuclear p65 then drives the transcription of numerous OA-related genes, including those for inflammatory cytokines (TNF-α, IL-6), inflammatory enzymes (iNOS, COX-2), and matrix-degrading enzymes (MMPs, ADAMTS-5).[4][7] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB p65, thereby blocking this entire downstream inflammatory cascade.[4][5]

-

Activation of Nrf2/HO-1 Signaling: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[6] this compound activates this pathway, leading to the expression of the antioxidant enzyme HO-1.[4] This activation confers a protective effect, counteracting the oxidative stress induced by inflammatory stimuli and contributing to the overall anti-inflammatory effect.[6]

Modulation of Other Signaling Pathways

While the NF-κB and Nrf2 pathways are primary targets, evidence suggests this compound may also influence other pathways relevant to OA pathogenesis:

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are activated in OA cartilage and play roles in inflammation and cartilage destruction.[3][10] While direct studies on this compound's effect on MAPK in OA chondrocytes are limited, research in other inflammatory models shows it can inhibit p38 MAPK phosphorylation, suggesting a potential mechanism in OA that warrants further investigation.[11]

-

Autophagy: Autophagy is a cellular recycling process crucial for chondrocyte survival and homeostasis; its decline is associated with OA progression.[12][13] this compound has been shown to enhance autophagy-related proteins like PI3K, ERK, and AMPK in other cell types, indicating a potential chondroprotective role by restoring autophagic flux in OA.[14]

Preclinical Efficacy Data

This compound's therapeutic potential has been validated in both in vitro and in vivo preclinical models of osteoarthritis.

In Vitro Studies

Studies using primary mouse and human chondrocytes stimulated with IL-1β consistently demonstrate this compound's ability to counteract the inflammatory and catabolic effects.

Table 1: Effect of this compound on Pro-inflammatory Mediators in IL-1β-stimulated Chondrocytes

| Mediator | Effect of this compound | Key Protein Targets | References |

|---|---|---|---|

| Nitric Oxide (NO) | Significant Reduction | iNOS | [4][5] |

| Prostaglandin E2 (PGE2) | Significant Reduction | COX-2 | [4][5] |

| TNF-α | Significant Reduction | - | [4] |

| IL-6 | Significant Reduction | - |[4] |

Table 2: Effect of this compound on Matrix Degrading Enzymes in IL-1β-stimulated Chondrocytes

| Enzyme | Effect of this compound | Gene/Protein Expression | References |

|---|---|---|---|

| MMP-3 | Significant Inhibition | Downregulated | [5] |

| MMP-13 | Significant Inhibition | Downregulated | [5] |

| ADAMTS-5 | Significant Inhibition | Downregulated |[4] |

Table 3: Effect of this compound on Extracellular Matrix Components and Hypertrophic Markers in IL-1β-stimulated Chondrocytes

| Component/Marker | Effect of this compound | Gene/Protein Expression | References |

|---|---|---|---|

| Aggrecan | Promoted Expression | Upregulated | [4] |

| Type II Collagen (Col II) | Promoted Expression | Upregulated | [4] |

| Type X Collagen (Col X) | Reduced Expression | Downregulated | [4] |

| Runx2 | Reduced Expression | Downregulated |[4] |

In Vivo Studies

The beneficial effects of this compound have been confirmed in a mouse model of surgically induced osteoarthritis.

Table 4: Summary of In Vivo Study of this compound in a Mouse OA Model

| Model | Animal | Treatment | Key Findings | Reference |

|---|

| Destabilization of the Medial Meniscus (DMM) | C57BL/6 Mice | this compound (i.p. injection) | - Attenuated cartilage degradation- Reduced histological signs of OA- Confirmed inhibition of NF-κB and activation of Nrf2/HO-1 in vivo |[4] |

Experimental Protocols

Reproducible and standardized experimental models are crucial for evaluating potential OA therapeutics. The following sections detail common protocols used in the study of this compound.

In Vitro Model: IL-1β-Induced Inflammation in Chondrocytes

This model simulates the inflammatory microenvironment of an OA joint to assess the direct effects of a compound on chondrocyte function.

Methodology:

-

Chondrocyte Isolation and Culture:

-

Articular cartilage is harvested from the femoral condyles and tibial plateaus of mice or from human tissue obtained during joint replacement surgery.

-

Cartilage is digested using a sequential treatment with pronase and collagenase II to isolate primary chondrocytes.

-

Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

-

This compound Treatment and IL-1β Stimulation:

-

Chondrocytes are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with recombinant IL-1β (typically 10 ng/mL) to induce an inflammatory and catabolic response.[4]

-

-

Endpoint Analysis:

-

Cell Viability: Assessed using MTT or CCK-8 assays to ensure this compound is not cytotoxic at the tested concentrations.

-

Nitric Oxide (NO) Production: The culture supernatant is analyzed for nitrite concentration using the Griess reagent.[5]

-

PGE2 and Cytokine Production: Levels of PGE2, TNF-α, and IL-6 in the supernatant are quantified using commercial ELISA kits.[4]

-

Gene Expression Analysis: Total RNA is extracted from the chondrocytes, and qRT-PCR is performed to measure the relative mRNA expression of key genes, including iNOS, COX-2, MMP3, MMP13, ADAMTS5, Aggrecan, and Col2a1.

-

Protein Expression Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of iNOS, COX-2, and key signaling molecules like total and phosphorylated p65 and Nrf2.[4]

-

In Vivo Model: Destabilization of the Medial Meniscus (DMM)

The DMM model is a widely used surgical model that mimics post-traumatic osteoarthritis by inducing joint instability.[15][16]

Methodology:

-

Animal Model:

-

Surgical Procedure:

-

Animals are anesthetized. The right knee undergoes the DMM procedure, where the medial meniscotibial ligament is transected to destabilize the joint.

-

The left knee typically undergoes a sham operation (arthrotomy without ligament transection) to serve as a control.

-

-

Treatment Protocol:

-

Following surgery, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

-

This compound is administered systemically, for example, via intraperitoneal (i.p.) injection at a specified dose (e.g., 20 mg/kg) and frequency (e.g., three times a week) for the duration of the study (e.g., 8 weeks).[4][17]

-

-

Outcome Assessment:

-

Histological Analysis: At the end of the study period, mice are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content (stains red) and morphology.[2]

-

Cartilage Degradation Scoring: The severity of OA is quantified by blinded observers using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score.[2]

-

Immunohistochemistry: Joint sections can be stained for key proteins of interest, such as MMP-13, ADAMTS-5, or phosphorylated p65, to confirm the mechanism of action in vivo.

-

Summary and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for osteoarthritis. Its ability to simultaneously inhibit the pro-inflammatory NF-κB pathway and activate the protective Nrf2/HO-1 pathway represents a robust, multi-pronged mechanism to halt the progression of cartilage degradation.

Key Strengths of this compound:

-

Dual Action: Combines potent anti-inflammatory and antioxidant effects.

-

Chondroprotective: Directly inhibits the expression of key matrix-degrading enzymes while promoting the synthesis of essential ECM components.

-

In Vivo Efficacy: Demonstrated effectiveness in a gold-standard surgical model of OA.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the oral bioavailability and optimal dosing strategy for this compound.

-

Safety and Toxicology: Conducting comprehensive safety studies to prepare for potential clinical trials.

-

Advanced Delivery Systems: Exploring novel formulations, such as intra-articular injections or targeted nanoparticles, to enhance local drug concentration and minimize potential systemic side effects.

-

Combination Therapy: Investigating the synergistic potential of this compound with other OA treatments.

References

- 1. Sinensetin Reduces Osteoarthritis Pathology in the Tert-Butyl Hydroperoxide-Treated Chondrocytes and the Destabilization of the Medial Meniscus Model Mice via the AMPK/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dual protective role of velutin against articular cartilage degeneration and subchondral bone loss via the p38 signaling pathway in murine osteoarthritis [frontiersin.org]

- 3. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits IL-1β induced catabolism and hypertrophy in mouse chondrocytes to attenuate osteoarthritis via Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents IL-1β-induced inflammatory response in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Frontiers | Adipokine Signaling Pathways in Osteoarthritis [frontiersin.org]

- 10. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a lignan from Saururus chinensis, attenuates neutrophil pro-inflammatory activity and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Autophagy in Chondrocyte Metabolism and Osteoarthritis: A Comprehensive Research Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chondrocyte autophagy mechanism and therapeutic prospects in osteoarthritis [frontiersin.org]

- 14. research.monash.edu [research.monash.edu]

- 15. Experimental Osteoarthritis Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Sauchinone: A Potential Therapeutic Agent in Breast Cancer Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sauchinone, a lignan extracted from the root of Saururus chinensis, has emerged as a compound of significant interest in oncology research. Exhibiting potent anti-inflammatory, antioxidant, and antitumor properties, recent studies have elucidated its role in impeding the proliferation of breast cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies related to the action of this compound in breast cancer, intended for researchers, scientists, and professionals in drug development.

Molecular Mechanisms of this compound in Breast Cancer

This compound has been demonstrated to inhibit breast cancer cell proliferation through the modulation of distinct signaling pathways. Two prominent mechanisms have been identified, involving the regulation of the miR-148a-3p/HER-2 axis and the suppression of the Akt-CREB-MMP13 signaling pathway.[1][2][3]

Regulation of the miR-148a-3p/HER-2 Axis

This compound treatment has been shown to significantly upregulate the expression of microRNA-148a-3p (miR-148a-3p) in breast cancer cells.[2][4] This microRNA, in turn, targets the Human Epidermal Growth Factor Receptor 2 (HER-2), a well-known oncogene in breast cancer. By increasing miR-148a-3p levels, this compound effectively downregulates the expression of HER-2 at both the mRNA and protein levels.[4] The suppression of HER-2, a key driver of cell proliferation and survival, is a critical component of this compound's anti-cancer activity. Overexpression of HER-2 has been found to partially abrogate the inhibitory effects of this compound, confirming the significance of this axis.[2]

Attenuation of the Akt-CREB-MMP13 Signaling Pathway

In another key mechanism, this compound has been found to inhibit the proliferation, migration, and invasion of breast cancer cells by targeting the Akt-CREB-MMP13 signaling cascade.[1][3] this compound treatment leads to a reduction in the phosphorylation of Akt and cAMP response element-binding protein (CREB).[1][3] This inhibition of CREB phosphorylation subsequently suppresses the expression of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[1] The effectiveness of this compound in inhibiting cell migration was diminished in MMP-13 knockdown cells, highlighting MMP-13 as a significant downstream target.[1][3]

Quantitative Data on the Effects of this compound

The anti-proliferative effects of this compound have been quantified across various breast cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Citation |

| MCF-7 | 97.8 ± 0.58 | [4] |

| Bcap-37 | 102.1 ± 2.11 | |

| MDA-MB-231 | Significantly inhibited at 12.5, 25, and 50 µM | [1] |

| MTV/TM-011 | Significantly inhibited at 12.5, 25, and 50 µM | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

| MCF-7 | Control | - | - | - | [4] |

| This compound | Increased | Decreased | Decreased | [4] | |

| Bcap-37 | Control | - | - | - | [4] |

| This compound | Increased | Decreased | Decreased | [4] |

Table 3: Effect of this compound on Apoptosis in Breast Cancer Cells

| Cell Line | Treatment | Apoptosis Rate | Citation |

| MCF-7 | This compound | Significantly induced | [4] |

| Bcap-37 | This compound | Significantly induced | [4] |

Notably, studies have also indicated that this compound exhibits reduced cytotoxicity towards non-cancerous cells. For instance, the viability of the normal breast epithelial cell line MCF-10A and the normal bronchial epithelial cell line Beas-2B was not significantly affected by this compound at concentrations that were effective in suppressing breast cancer cell viability.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are detailed protocols for the key experiments cited in the studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.[6][7][8]

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, Bcap-37, MDA-MB-231, MTV/TM-011) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[1][9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HER-2, anti-Akt, anti-p-Akt, anti-CREB, anti-p-CREB, anti-MMP-13, anti-β-actin) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.[4][12]

-

Cell Preparation: Harvest this compound-treated and control cells and wash with cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.[12]

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1][4]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Cell Preparation: Harvest this compound-treated and control cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.[3][15]

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.[16][17]

-

Cell Seeding: Seed this compound-treated and control cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.

-

Quantification: Count the number of migrated/invaded cells in several microscopic fields.

Quantitative Real-Time PCR (qRT-PCR) for microRNA Expression

This technique is used to quantify the expression levels of specific microRNAs.[18][19][20]

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from this compound-treated and control cells.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a specific stem-loop primer for the target miRNA (e.g., miR-148a-3p) and a reverse transcription kit.[19][21]

-

qPCR: Perform quantitative PCR using a forward primer specific to the miRNA and a universal reverse primer, along with a suitable detection chemistry (e.g., SYBR Green or TaqMan probe).[19][22]

-

Analysis: Normalize the expression of the target miRNA to a small nuclear RNA (e.g., U6) and calculate the relative expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound in breast cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow: Western Blotting

Caption: General workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for breast cancer by inhibiting cell proliferation, inducing apoptosis, and impeding cell migration and invasion. Its multifaceted mechanism of action, targeting both the miR-148a-3p/HER-2 and Akt-CREB-MMP13 pathways, provides a strong rationale for its further investigation and development as a therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing the understanding and treatment of breast cancer.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. This compound inhibits breast cancer cell proliferation through regulating microRNA‐148a‐3p/HER‐2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. clyte.tech [clyte.tech]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. micro RNA and qRT-PCR [gene-quantification.com]

- 21. tandfonline.com [tandfonline.com]

- 22. microRNA Expression Analysis Research | Thermo Fisher Scientific - US [thermofisher.com]

The Journey of Sauchinone: From Traditional Herb to a Modern Therapeutic Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sauchinone, a lignan isolated from the traditional medicinal plant Saururus chinensis, has emerged as a compound of significant interest in pharmacological research. Initially identified approximately three decades ago, it has since been the subject of extensive investigation, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of this compound. It details its anti-inflammatory, antioxidant, and anticancer properties, supported by quantitative data from numerous studies. Furthermore, this guide outlines the detailed experimental protocols utilized in key this compound research and visually elucidates the complex signaling pathways it modulates through detailed diagrams. This document serves as a critical resource for researchers and professionals in drug development, offering a consolidated repository of knowledge to facilitate future exploration and application of this compound's therapeutic potential.

Discovery and Historical Context

This compound was first isolated from a total extract of Saururus chinensis (family Saururaceae) approximately 30 years ago[1]. This plant, commonly known as Asian lizard's tail, has a long history of use in traditional Korean and Chinese medicine for treating various ailments, including edema, jaundice, and inflammatory diseases[2][3][4]. The isolation of this compound marked a pivotal moment, shifting the study of this traditional remedy from its herbal roots to the molecular level.

Following its initial discovery, several diastereoisomers and analogues of this compound were identified, including this compound A, 1′-epi-sauchinone, 7-hydroxythis compound (this compound B), sauchinones C and D, and the neolignan ent-sauchinone[1]. These compounds are now considered chemical markers for S. chinensis[1]. The traditional use of the plant provided the foundational knowledge that spurred scientific inquiry into its bioactive constituents, ultimately leading to the identification and characterization of this compound as a key pharmacologically active compound.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, with the most extensively studied being its anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

In line with the traditional use of Saururus chinensis for inflammatory conditions, this compound has demonstrated potent anti-inflammatory properties. It is a significant blocker of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2)[1]. Studies have shown that this compound inhibits the induction of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[2].

Antioxidant Activity

The antioxidant effects of this compound are a cornerstone of its therapeutic potential, contributing to its organ-protective capabilities[5]. It has been shown to suppress the production of intracellular radicals and enhance the activity of antioxidant enzymes like catalase and superoxide dismutase[2]. This protective effect against oxidative stress is also mediated by the upregulation of Nrf2-dependent heme oxygenase-1 (HO-1) expression[2].

Anticancer Activity

A growing body of research has highlighted the potent anticancer effects of this compound across various cancer types. It has been shown to inhibit the proliferation, migration, and invasion of breast, hepatocellular, lung, and gastric cancer cells[2][6][7]. The anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways implicated in cancer progression.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 97.8 ± 0.58 | [1] |

| Bcap-37 | Breast Cancer | 102.1 ± 2.11 | [1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | ~10 | [2] |

| TNF-α Induction | RAW 264.7 | ≤10 | [2] |

| COX-2 Induction | RAW 264.7 | ≤10 | [2] |

Table 3: In Vivo Administration of this compound

| Animal Model | Condition | Dosage | Route of Administration | Reference |

| Mice | Phenylhydrazine-induced liver injury | 10 mg/kg (EC50) | Oral | [8] |

| Rats | Regional myocardial ischemia/reperfusion | 10 mg/kg | Intraperitoneal | [3] |

| Nude Mice | Breast cancer xenograft | 5 mg/kg/day | - | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit LPS-induced NF-κB activation, which is a key mechanism for its suppression of iNOS and COX-2 expression[2]. It achieves this by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[2].

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. This compound has been observed to decrease the phosphorylation of p38 MAPK in LPS-stimulated neutrophils, leading to reduced production of TNF-α and macrophage inflammatory protein-2 (MIP-2)[9]. In the context of myocardial ischemia/reperfusion injury, this compound attenuates the phosphorylation of the cell death signaling pathways p38 and JNK[3].

References

- 1. This compound inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound by upregulating heme oxygenase-1 via the P38 MAPK and Nrf2/ARE pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2-mediated liver protection by this compound, an antioxidant lignan, from acetaminophen toxicity through the PKCδ-GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound as a novel AMPK-activating lignan for preventing iron-induced oxidative stress and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 9. Inhibitory effect of ent-Sauchinone on amyloidogenesis via inhibition of STAT3-mediated NF-κB activation in cultured astrocytes and microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sauchinone: A Technical Guide to its Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sauchinone, a lignan isolated from the plant Saururus chinensis, has emerged as a promising natural compound with potent immunomodulatory and anti-inflammatory properties.[1][2][3] Extensive research has elucidated its capacity to influence a variety of immune cells and signaling pathways, suggesting its therapeutic potential in a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach, targeting several key signaling cascades within immune and other cell types. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), the activation of the protective Nrf2/HO-1 antioxidant response, and the suppression of the NLRP3 inflammasome.[2][3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. This compound has been shown to potently inhibit this pathway in various cell types, including macrophages and chondrocytes.[1][3]

One of the key mechanisms of this compound's anti-inflammatory action is its ability to suppress the activation of the NF-κB pathway.[1] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to inhibit the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes.[6] Interestingly, some studies suggest that this compound does not inhibit the DNA-binding activity of NF-κB directly, but rather suppresses the transactivation activity of the RelA subunit of NF-κB.[1]

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of cellular responses to a variety of stimuli, including inflammatory signals. This compound has been shown to differentially modulate these pathways. In LPS-stimulated murine bone marrow neutrophils, this compound was found to decrease the phosphorylation of p38 MAPK, without affecting ERK1/2 and JNK.[2] In contrast, in RAW264.7 macrophages, this compound has been reported to inhibit the c-Raf/MEK1/2/ERK1/2 pathway.[7] This suggests that the modulatory effects of this compound on MAPK pathways may be cell-type specific.

dot

References

- 1. This compound, a lignan from Saururus chinensis, suppresses iNOS expression through the inhibition of transactivation activity of RelA of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a lignan from Saururus chinensis, attenuates neutrophil pro-inflammatory activity and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits IL-1β induced catabolism and hypertrophy in mouse chondrocytes to attenuate osteoarthritis via Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]